molecular formula C15H19NO4 B7577333 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid

4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid

Cat. No. B7577333
M. Wt: 277.31 g/mol
InChI Key: PNSURRBHWOOJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as 4-(2-CEECB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand for the development of new drugs. Studies have shown that this compound has high affinity for certain receptors, which makes it a promising candidate for drug development.
Additionally, this compound(2-CEECB) has also been studied for its potential use in the development of new materials. The compound has been shown to have good solubility in various solvents, which makes it a good candidate for use in the production of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) is not yet fully understood. However, studies have shown that the compound interacts with certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound(2-CEECB) has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Additionally, this compound(2-CEECB) has also been shown to have antioxidant properties, which can help protect the body against oxidative stress. Other studies have suggested that the compound may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) in lab experiments is its high purity and good yields. Additionally, the compound has good solubility in various solvents, which makes it easy to work with in the lab.
However, one of the limitations of using this compound(2-CEECB) in lab experiments is that its mechanism of action is not yet fully understood. This can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research involving 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB). One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound(2-CEECB) and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound(2-CEECB) is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is well-established, and the compound has been extensively studied for its potential use as a ligand for drug development and in the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) involves the reaction of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acidhydroxybenzoic acid with cyclopentyl chloroformate and diethylamine, followed by the addition of 2-aminoethanol. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the compound.

properties

IUPAC Name

4-(2-cyclopentyloxyethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(11-5-7-12(8-6-11)15(18)19)16-9-10-20-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSURRBHWOOJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCNC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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